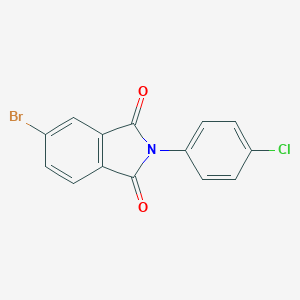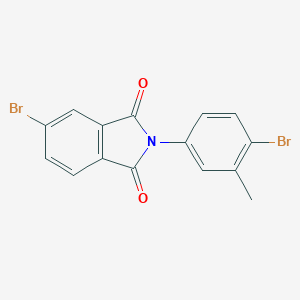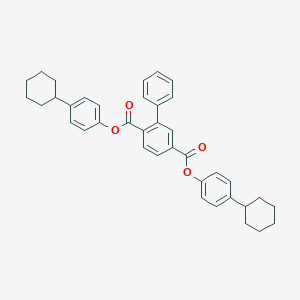![molecular formula C30H24Cl2N4O4 B391156 N'~1~,N'~2~-bis[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]ethanedihydrazide](/img/structure/B391156.png)
N'~1~,N'~2~-bis[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]ethanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide is a complex organic compound characterized by its unique structure, which includes two chlorophenyl groups and an oxamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide typically involves the reaction of 2-chlorobenzaldehyde with 2-hydroxybenzylamine to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or catalyze various biochemical reactions. The pathways involved often include coordination with transition metals, which can alter the reactivity and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis[(2-hydroxy)phenyl]oxamide
- N,N’-bis[(2-methoxy)phenyl]oxamide
- N,N’-bis(phenyl)oxamide
- N,N’-bis[(1R,2S)-(–)-norephedrine]oxamide
- N,N’-bis[(1R,2R)-(–)-norpseudoephedrine]oxamide
Uniqueness
N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide is unique due to the presence of chlorophenyl groups, which impart distinct chemical properties such as increased reactivity in substitution reactions. Additionally, the oxamide core provides a stable framework that can coordinate with metal ions, making it valuable in coordination chemistry and materials science.
Propiedades
Fórmula molecular |
C30H24Cl2N4O4 |
|---|---|
Peso molecular |
575.4g/mol |
Nombre IUPAC |
N,N'-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C30H24Cl2N4O4/c31-25-13-5-1-11-23(25)19-39-27-15-7-3-9-21(27)17-33-35-29(37)30(38)36-34-18-22-10-4-8-16-28(22)40-20-24-12-2-6-14-26(24)32/h1-18H,19-20H2,(H,35,37)(H,36,38)/b33-17+,34-18+ |
Clave InChI |
OIABQYUSZJMJCM-WMFSDKRHSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4Cl)Cl |
SMILES isomérico |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/NC(=O)C(=O)N/N=C/C3=CC=CC=C3OCC4=CC=CC=C4Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-nitro-5-(3-methylphenoxy)phenyl]-2,3,5-triiodobenzamide](/img/structure/B391074.png)


![4-{[4-(dimethylamino)benzylidene]amino}-N-octylbenzamide](/img/structure/B391080.png)

![4-{1-[4-(Benzoyloxy)-5-isopropyl-2-methylphenyl]-3-oxo-1,3-dihydro-2-benzofuran-1-yl}-2-isopropyl-5-methylphenyl benzoate](/img/structure/B391084.png)



![2,4-Bisnitro-6-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391088.png)
![5-[(1,3-Benzodioxol-5-ylmethylene)amino]-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B391089.png)

![N-(1,3-benzodioxol-5-ylmethylene)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B391092.png)
![2-({[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391095.png)
